molecular formula C18H16N2O5S B3443215 N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-furamide

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-furamide

Cat. No. B3443215
M. Wt: 372.4 g/mol
InChI Key: GLIHMIWFRKWFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the molecular weight and formula of Acetamide, N-(4-methoxyphenyl)-2-methoxy- have been reported .

Mechanism of Action

The mechanism of action of similar compounds has been studied . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and anticancer activities . Another compound, a benzimidazole derivative, was found to ameliorate methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers in mice .

Safety and Hazards

The safety and hazards of similar compounds have been studied . For instance, a benzimidazole derivative was found to ameliorate methotrexate-induced intestinal mucositis, a common side effect in cancer treatment .

Future Directions

The future directions for the study of “N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-furamide” and similar compounds could include further investigation of their pharmacological activities, synthesis of new derivatives, and exploration of their potential applications in various fields such as medicine and materials science .

properties

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-24-15-8-4-14(5-9-15)20-26(22,23)16-10-6-13(7-11-16)19-18(21)17-3-2-12-25-17/h2-12,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIHMIWFRKWFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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